molecular formula C11H14O2S B13486333 3-((Ethylthio)methyl)-4-methoxybenzaldehyde

3-((Ethylthio)methyl)-4-methoxybenzaldehyde

Cat. No.: B13486333
M. Wt: 210.29 g/mol
InChI Key: MYRHTXSLIKPHAF-UHFFFAOYSA-N
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Description

3-((Ethylthio)methyl)-4-methoxybenzaldehyde is a benzaldehyde derivative characterized by a methoxy group (-OCH₃) at the 4-position and an ethylthio-methyl (-SCH₂CH₃) substituent at the 3-position of the aromatic ring. The ethylthio moiety introduces sulfur-based electron-withdrawing and lipophilic properties, distinguishing it from simpler methoxy- or hydroxy-substituted benzaldehydes. This compound is structurally analogous to intermediates in pharmaceutical synthesis, agrochemicals, and materials science, where the sulfur atom may enhance reactivity in nucleophilic or coordination-driven processes .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-4-methoxybenzaldehyde

InChI

InChI=1S/C11H14O2S/c1-3-14-8-10-6-9(7-12)4-5-11(10)13-2/h4-7H,3,8H2,1-2H3

InChI Key

MYRHTXSLIKPHAF-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is often conducted under basic conditions, using reagents such as sodium hydride or potassium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-((Ethylthio)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as thiolates or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction produces an alcohol.

Scientific Research Applications

3-((Ethylthio)methyl)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-((Ethylthio)methyl)-4-methoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzaldehyde derivatives with substituents at the 3- and 4-positions exhibit diverse physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (3-/4-position) Molecular Formula Molecular Weight Key Properties/Applications References
3-((Ethylthio)methyl)-4-methoxybenzaldehyde -SCH₂CH₃ (3), -OCH₃ (4) C₁₁H₁₄O₂S 210.29 Lipophilic, sulfur-mediated reactivity
4-Ethoxy-3-methoxybenzaldehyde -OCH₃ (3), -OCH₂CH₃ (4) C₁₀H₁₂O₃ 180.20 Ethoxy group enhances solubility; precursor to dehydrozingerone derivatives
3-(4-Tert-butylphenoxymethyl)-4-methoxybenzaldehyde -OCH₂C₆H₄(t-Bu) (3), -OCH₃ (4) C₁₉H₂₂O₃ 298.38 Bulky tert-butyl group increases steric hindrance; potential for polymer/catalyst applications
3-(2-Hydroxyethyl)-4-methoxybenzaldehyde -CH₂CH₂OH (3), -OCH₃ (4) C₁₀H₁₂O₃ 180.20 Hydrophilic due to -OH; metabolite in drug synthesis
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde -OCH₂C₆H₃Br (3), -OCH₃ (4) C₁₆H₁₅BrO₃ 335.20 Bromine enables cross-coupling reactions; intermediate in medicinal chemistry

Key Observations:

  • Electronic Effects : The ethylthio group (-SCH₂CH₃) in the target compound introduces greater electron-withdrawing character compared to ethoxy (-OCH₂CH₃) or hydroxyethyl (-CH₂CH₂OH) groups, altering reactivity in electrophilic substitutions or redox reactions .
  • Lipophilicity : Sulfur-containing derivatives (e.g., ethylthio) exhibit higher logP values than oxygenated analogs, influencing membrane permeability in biological systems .

Biological Activity

3-((Ethylthio)methyl)-4-methoxybenzaldehyde is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound this compound features a benzaldehyde moiety with an ethylthio and methoxy substituent. This structure suggests potential interactions with biological targets, particularly in terms of its reactivity and ability to form various derivatives.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and methoxy groups have shown considerable activity against various bacterial strains such as E. coli and S. aureus . The presence of the ethylthio group in this compound may enhance its antimicrobial efficacy through synergistic interactions.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Benzimidazole DerivativeS. aureus0.078 μg/mL
Thiazole DerivativeA. niger0.039 μg/mL

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been investigated using various assays, including the DPPH radical scavenging assay. These compounds often exhibit significant free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compoundTBDTBD
Methoxy-substituted Thiazole75%50

Case Studies

Several case studies have explored the biological implications of compounds with similar structures:

  • Case Study on Antimicrobial Efficacy : A study investigated the antimicrobial effects of a series of methoxybenzaldehyde derivatives, revealing that modifications such as ethylthio groups significantly enhanced their activity against resistant bacterial strains .
  • Case Study on Antioxidant Properties : Another study focused on the antioxidant properties of methoxy-substituted compounds, demonstrating that structural variations could lead to improved efficacy in scavenging free radicals .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The ethylthio group may facilitate binding to active sites of enzymes involved in microbial metabolism, leading to inhibition.
  • Radical Scavenging : The methoxy group is known to enhance electron donation capabilities, which is essential for neutralizing free radicals.

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